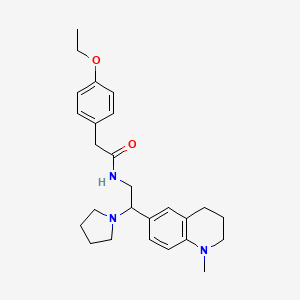
2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" is a structurally complex molecule that may be related to the family of acetamides with potential biological activity. While the provided papers do not directly discuss this compound, they offer insights into similar molecules that could help infer the properties and activities of the compound .
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the introduction of various substituents at the carbon adjacent to the amide nitrogen (C1). The paper by explores the synthesis of a series of these compounds, with variations in N-acyl, N-alkyl, and amino functions. The optimal compound identified in this study features a 1-methylethyl substituent at C1 and a 3,4-dichlorophenyl group. This suggests that the synthesis of the compound would likely involve similar strategies, possibly utilizing racemic or chiral amino acids to introduce the tetrahydroquinolinyl and pyrrolidinyl substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity as kappa-opioid agonists. The study indicates that the presence of substituted-aryl groups at C1 significantly affects the potency of these compounds. Therefore, the ethoxyphenyl and tetrahydroquinolinyl groups in the compound of interest are likely to influence its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of "2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" are not detailed in the provided papers, the photochemically induced cyclization of related compounds is discussed in . This process is used to synthesize phenanthrene ring systems, which could be a relevant reaction for constructing the complex molecular framework of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. While the papers do not provide specific data on the compound , the potent biological activity and analgesic effects of similar molecules, as reported in , suggest that the compound may also exhibit significant pharmacological properties. The introduction of the tetrahydroquinolinyl and pyrrolidinyl groups could further modulate these properties, potentially enhancing the compound's activity or altering its pharmacokinetic profile.
科学的研究の応用
Synthesis and Medicinal Chemistry Applications
The chemical complexity of the specified acetamide derivative suggests its potential utility in medicinal chemistry. For instance, the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions showcases the compound's relevance in generating novel pharmacophores (Lu & Shi, 2007). These derivatives are key scaffolds in drug discovery, contributing to the development of new therapeutic agents with potential activity against various diseases. Such synthetic methodologies underscore the importance of the compound in exploring new chemical entities for drug development.
Insecticidal and Agricultural Research
Compounds structurally related to the specified acetamide derivative have shown significant insecticidal activities. A study by Bakhite et al. (2014) introduced pyridine derivatives with pronounced toxicity against cowpea aphid, highlighting the compound's potential application in developing new insecticides (Bakhite et al., 2014). These findings are crucial for agricultural research, offering a pathway to safer and more effective pest control solutions that could enhance crop protection and yield.
Environmental and Chemical Safety Studies
The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) provides insights into the environmental and safety aspects of chemicals related to the specified acetamide derivative (Coleman et al., 2000). Understanding the metabolic pathways and potential toxicological impacts of structurally similar compounds is essential for assessing environmental risks and ensuring chemical safety.
Advanced Materials and Chemical Sensing
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, such as the study by Karmakar et al. (2007), hints at the potential of the specified acetamide derivative in the development of new materials or chemical sensors (Karmakar et al., 2007). These compounds' unique structural features could lead to applications in detecting specific ions or molecules, contributing to advancements in chemical sensing technologies.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-3-31-23-11-8-20(9-12-23)17-26(30)27-19-25(29-15-4-5-16-29)22-10-13-24-21(18-22)7-6-14-28(24)2/h8-13,18,25H,3-7,14-17,19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFCIHAXOIITPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


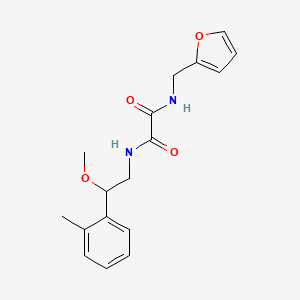
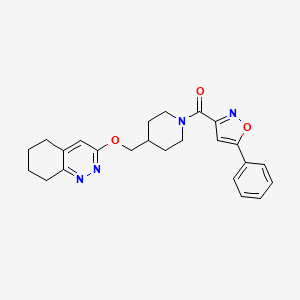




![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
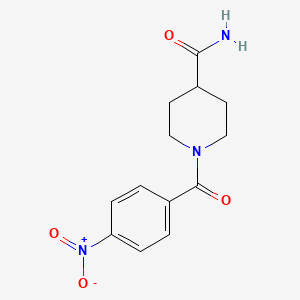
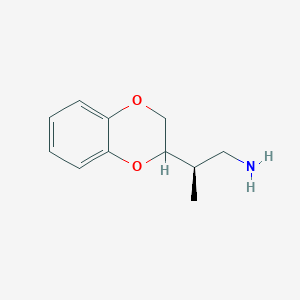
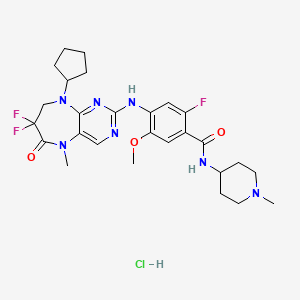

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
